molecular formula C14H17Cl3N2O3 B4033134 N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}pentanamide

N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}pentanamide

Cat. No.: B4033134
M. Wt: 367.7 g/mol
InChI Key: XRPQKTUFZMXPJO-UHFFFAOYSA-N
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Description

N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}pentanamide is a useful research compound. Its molecular formula is C14H17Cl3N2O3 and its molecular weight is 367.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.030475 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anthelmintic Properties :A study on a structurally related compound, N-(4-methoxyphenyl)pentanamide, derived from the anthelmintic drug albendazole, showcased its efficacy against the nematode Toxocara canis. This compound demonstrated a profile of lower cytotoxicity compared to albendazole and possesses an excellent drug-likeness profile, suggesting its potential as a novel anthelmintic agent (Silva et al., 2022).

Synthetic Applications in Medicinal Chemistry :Research on similar compounds, such as the synthesis of N-substituted benzyl amides and their potential anticholinergic activities, indicates a broad interest in exploring the medicinal chemistry applications of N-substituted amides. These studies aim to understand their pharmacological properties and potential therapeutic uses (Oyasu et al., 1994; Liu Yue-ji, 2015).

Environmental Studies and Herbicide Research :The interaction of herbicides and their transformation products in the environment, exemplified by a study on the creation of hybrid residues from herbicide interaction, underscores the importance of understanding the environmental fate and impact of chemical compounds, including those related to N-{2-methoxy-4-[(trichloroacetyl)amino]phenyl}pentanamide (Bartha, 1969).

Corrosion Inhibition :A study demonstrated the use of a compound with methoxyphenyl groups for corrosion inhibition, highlighting the potential application of N-substituted amides in protecting materials against corrosion. This research suggests that compounds with similar functional groups could find applications in materials science, particularly in corrosion prevention (Bentiss et al., 2009).

Properties

IUPAC Name

N-[2-methoxy-4-[(2,2,2-trichloroacetyl)amino]phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl3N2O3/c1-3-4-5-12(20)19-10-7-6-9(8-11(10)22-2)18-13(21)14(15,16)17/h6-8H,3-5H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPQKTUFZMXPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(Cl)(Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.